molecular formula C14H18N2O2 B1314101 tert-Butyl ((1H-indol-3-yl)methyl)carbamate CAS No. 60524-00-7

tert-Butyl ((1H-indol-3-yl)methyl)carbamate

Cat. No. B1314101
CAS RN: 60524-00-7
M. Wt: 246.3 g/mol
InChI Key: VEHKDBGCOVLARX-UHFFFAOYSA-N
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Description

“tert-Butyl ((1H-indol-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 60524-00-7 . It has a molecular weight of 246.31 and its IUPAC name is tert-butyl (1H-indol-3-yl) (methyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-Butyl ((1H-indol-3-yl)methyl)carbamate” is 1S/C14H18N2O2/c1-14(2,3)18-13(17)16(4)12-9-15-11-8-6-5-7-10(11)12/h5-9,15H,1-4H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . More detailed physical and chemical properties were not available in the web search results.

Scientific Research Applications

1. Multicomponent Reactions (MCRs)

  • Application : Indole derivatives, including 1H-indol-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Method : The inherent functional groups (CO) in indole derivatives can undergo C–C and C–N coupling reactions and reductions easily . This makes them ideal for use in MCRs.
  • Results : The use of indole derivatives in MCRs has led to the synthesis of various heterocyclic derivatives, which have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

2. Proteomics Research

  • Application : Indole derivatives are used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Results : The use of indole derivatives in proteomics research can contribute to the identification and quantification of proteins in a given sample, the determination of protein structures and functions, and the identification of protein-protein interactions .

3. Drug Discovery

  • Application : Indole derivatives are often used in drug discovery. Various bioactive aromatic compounds containing the indole nucleus have shown clinical and biological applications .
  • Results : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-(1H-indol-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-8-15-12-7-5-4-6-11(10)12/h4-8,15H,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHKDBGCOVLARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500675
Record name tert-Butyl [(1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1H-indol-3-yl)methyl)carbamate

CAS RN

60524-00-7
Record name tert-Butyl [(1H-indol-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Géraldy, M Morgen, P Sehr… - Journal of medicinal …, 2019 - ACS Publications
The discovery of isozyme-selective histone deacetylase (HDAC) inhibitors is critical for understanding the biological functions of individual HDACs and for validating HDACs as drug …
Number of citations: 71 pubs.acs.org

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